molecular formula C17H14N4O4 B11262685 2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide

2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide

Cat. No.: B11262685
M. Wt: 338.32 g/mol
InChI Key: AGGYCEMFEIVKHY-UHFFFAOYSA-N
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Description

2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrido[1,2-A]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Condensation: The compound can form Schiff bases through condensation with aldehydes.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Condensation: Aldehydes, acetic acid

Major Products Formed

    Reduction: 2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-aminobenzamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Condensation: Schiff bases with different aldehydes

Scientific Research Applications

2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-nitrobenzamide is unique due to the combination of the pyrido[1,2-A]pyrimidine core and the nitrobenzamide moiety. This unique structure imparts specific biological activities and potential therapeutic applications that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C17H14N4O4

Molecular Weight

338.32 g/mol

IUPAC Name

2-methyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide

InChI

InChI=1S/C17H14N4O4/c1-10-12(6-5-7-13(10)21(24)25)16(22)19-15-11(2)18-14-8-3-4-9-20(14)17(15)23/h3-9H,1-2H3,(H,19,22)

InChI Key

AGGYCEMFEIVKHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(N=C3C=CC=CN3C2=O)C

Origin of Product

United States

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